Meta-Methoxy Substitution Expands Hydrogen Bond Capacity vs. Phenylalaninol
Replacing hydrogen with a meta-methoxy group on the phenyl ring of phenylalaninol increases molecular weight by 30 Da (from 151.21 to 181.23 g/mol) and adds one hydrogen bond acceptor (from 2 HBA to 3 HBA) . This change also expands the topological polar surface area from approximately 46.25 Ų to 55.48 Ų, a gain of roughly 9.2 Ų, which enhances the compound's ability to engage in directional intermolecular interactions without violating Lipinski's Rule of Five . For fragment-based screening libraries or lead optimization programs, the 3-methoxy substituent provides a synthetic handle for SAR exploration that is entirely absent in the unsubstituted parent scaffold.
| Evidence Dimension | Molecular descriptors relevant to drug-likeness and synthetic utility |
|---|---|
| Target Compound Data | MW = 181.23 g/mol; HBA = 3; TPSA = 55.48 Ų; Rotatable Bonds = 4 |
| Comparator Or Baseline | Phenylalaninol (CAS 16088-07-6): MW = 151.21 g/mol; HBA = 2; TPSA ≈ 46.25 Ų; Rotatable Bonds = 3 |
| Quantified Difference | ΔMW = +30.02 g/mol (+19.9%); ΔHBA = +1; ΔTPSA ≈ +9.2 Ų; ΔRotB = +1 |
| Conditions | Calculated molecular properties from PubChem and Bidepharm computational chemistry panels |
Why This Matters
A buyer selecting a phenylalaninol-type scaffold gains an additional hydrogen bond acceptor and greater polar surface area, enabling exploration of binding pockets that the unsubstituted compound cannot effectively address, thereby reducing the need to purchase and test multiple simpler scaffolds.
- [1] PubChem. 2-Amino-3-(3-methoxyphenyl)propan-1-ol (CID 21398995): Computed Properties section listing HBA=3, HBD=2, Rotatable Bonds=4, XLogP3=0.6. Accessed 2025. View Source
